(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE
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Overview
Description
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzylpiperidine derivatives.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with nucleophilic sites in biological molecules, leading to the formation of reactive intermediates that can disrupt cellular processes. The benzylpiperidine component may interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the nitrofuran moiety.
5-Nitro-2-furaldehyde: A precursor in the synthesis of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE.
Benzylpiperazine: Another compound with a benzyl group attached to a piperazine ring.
Uniqueness
This compound is unique due to the combination of the benzylpiperidine and nitrofuran moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-6-7-16(23-15)19(21)22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSMRBMUNDHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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